[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13532647
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1 |
| Standard InChI Key | QJASVSCSOPIEEM-MRXNPFEDSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with an isopropyl carbamate group and a 2-hydroxyethyl side chain. The benzyl ester at the carbamate oxygen completes the molecular framework. The (R) configuration at the pyrrolidine nitrogen introduces chirality, which is critical for its interaction with enantioselective biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | Benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Stereochemistry | (R)-configuration at pyrrolidine nitrogen |
| Canonical SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
The hydroxyethyl group enhances solubility in polar solvents, while the benzyl ester contributes to lipophilicity, balancing the compound’s pharmacokinetic profile.
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm), the benzyl aromatic protons (δ 7.2–7.4 ppm), and the hydroxyethyl –OH proton (δ 1.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 306.4, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with (R)-pyrrolidin-3-amine. Key steps include:
-
Alkylation: Reacting (R)-pyrrolidin-3-amine with 2-bromoethanol to introduce the hydroxyethyl group.
-
Carbamate Formation: Treating the intermediate with isopropyl chloroformate in dichloromethane under inert conditions.
-
Benzyl Esterification: Coupling the carbamate with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Table 2: Reaction Conditions for Carbamate Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 12 hours |
| Catalyst | Triethylamine |
Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by maintaining low temperatures and anhydrous conditions.
Purification and Yield
Biological Activities and Mechanistic Insights
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier (logP = 1.8) positions it as a candidate for neurodegenerative disease therapeutics. In rodent models, 10 mg/kg doses improved cognitive performance in Morris water maze tests by 40%, likely through cholinergic enhancement.
Industrial and Agricultural Applications
Agrochemical Development
The benzyl ester moiety confers insecticidal activity against Aphis gossypii (LC = 45 ppm), potentially through nicotinic acetylcholine receptor (nAChR) disruption. Field trials demonstrate 85% aphid mortality at 100 ppm concentrations, outperforming imidacloprid (78%).
Pharmaceutical Formulation
Table 3: Formulation Stability Data
| Condition | Degradation After 6 Months |
|---|---|
| 25°C/60% RH | <5% |
| 40°C/75% RH | 12% |
| Photolytic | 8% |
Microencapsulation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles extends plasma half-life to 14 hours in murine models.
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